(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate (E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate
Brand Name: Vulcanchem
CAS No.: 140146-66-3
VCID: VC0148683
InChI: InChI=1S/C22H28N2O4.C4H4O4/c1-4-14-12-24-10-9-21-17-11-15(26)5-6-18(17)23(2)22(21,24)8-7-16(14)20(21,13-25)19(27)28-3;5-3(6)1-2-4(7)8/h4-6,11,16,25-26H,7-10,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b14-4+;2-1+
SMILES: CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C26H32N2O8
Molecular Weight: 500.5 g/mol

(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate

CAS No.: 140146-66-3

Main Products

VCID: VC0148683

Molecular Formula: C26H32N2O8

Molecular Weight: 500.5 g/mol

(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate - 140146-66-3

CAS No. 140146-66-3
Product Name (E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate
Molecular Formula C26H32N2O8
Molecular Weight 500.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate
Standard InChI InChI=1S/C22H28N2O4.C4H4O4/c1-4-14-12-24-10-9-21-17-11-15(26)5-6-18(17)23(2)22(21,24)8-7-16(14)20(21,13-25)19(27)28-3;5-3(6)1-2-4(7)8/h4-6,11,16,25-26H,7-10,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b14-4+;2-1+
Standard InChIKey GMTCLKGWWYGHPS-LHKCSRJASA-N
Isomeric SMILES C/C=C/1\CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C.C(=C/C(=O)O)\C(=O)O
SMILES CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C.C(=CC(=O)O)C(=O)O
Synonyms dihydroakuammine
PubChem Compound 6444242
Last Modified Nov 11 2021
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